molecular formula C6H10O2 B049357 2-Methyl-2-pentenoic acid CAS No. 16957-70-3

2-Methyl-2-pentenoic acid

Cat. No.: B049357
CAS No.: 16957-70-3
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize 2-methyl-2-pentenoic acid involves the following steps :

    Aldehyde-Aldehyde Condensation: n-Propanal is used as a raw material to synthesize 2-methyl-2-pentenal.

    Formation of Aldehyde Oxime: 2-methyl-2-pentenal reacts with hydroxylamine to form 2-methyl-2-pentene aldehyde oxime.

    Dewatering and Synthesis of Acetonitrile: The aldehyde oxime is dehydrated to form 2-methyl-2-allyl acetonitrile.

    Hydrolysis: The acetonitrile is hydrolyzed using sulfuric acid to produce this compound.

Industrial Production Methods: Industrial production of this compound can be achieved by distillation of 2-hydroxy-2-methylvaleric acid (m-form) or by α-bromination followed by dehydrobromination of the corresponding saturated acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-methyl-2-pentenoic acid can undergo oxidation reactions.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reagents like bromine or chlorine.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-Methyl-2-pentenoic acid has various applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its effects on biological systems.

    Medicine: Investigated for potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-pentenoic acid involves its interaction with molecular targets and pathways . It can act as a ligand for specific receptors or enzymes, influencing metabolic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylpentanoic acid
  • trans-2-Methyl-2-pentenoic acid
  • 2-Methylvaleric acid

Comparison: 2-Methyl-2-pentenoic acid is unique due to its specific structure and properties . Compared to 2-methylpentanoic acid, it has a double bond, which significantly affects its reactivity and applications. The trans-2-methyl-2-pentenoic acid is a geometric isomer, differing in the spatial arrangement around the double bond, which can influence its chemical behavior and interactions.

Properties

IUPAC Name

(E)-2-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884951
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884951
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; fruity aroma
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol)
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.982
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16957-70-3, 3142-72-1
Record name (E)-2-Methyl-2-pentenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 2-methyl-
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Record name 2-Methyl-2-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
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Record name 2-Pentenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylpent-2-en-1-oic acid
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Record name 2-methylpent-2-en-1-oic acid
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Record name 2-METHYL-2-PENTENOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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